molecular formula C11H17N3O2 B2853882 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone CAS No. 2034244-63-6

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2853882
CAS No.: 2034244-63-6
M. Wt: 223.276
InChI Key: JOYPABGQXXJVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 5-methylisoxazole moiety and an ethanone group

Mechanism of Action

Target of Action

The primary target of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is glutathione peroxidase 4 (GPX4) . GPX4 is an important selenoenzyme that protects cells from ferroptosis, a form of programmed cell death, caused by iron-catalyzed formation of free radicals from lipid peroxides .

Mode of Action

This compound interacts with its target, GPX4, by inhibiting its function . This inhibition leads to an increase in lipid peroxides, which in turn triggers ferroptosis, a form of cell death .

Biochemical Pathways

The compound’s action on GPX4 affects the biochemical pathway related to ferroptosis . By inhibiting GPX4, the compound disrupts the balance of lipid peroxides, leading to an increase in free radicals. This increase in free radicals triggers ferroptosis, leading to cell death .

Pharmacokinetics

It is known that the compound exhibits selective synthetic lethality to hras expressing cells . This suggests that the compound may have a high affinity for these cells, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the induction of ferroptosis in cells . This is particularly evident in treatment-resistant cancer cell lines exhibiting a high mesenchymal state . The compound’s ability to induce cell death in these resistant cells suggests potential applications in cancer treatment.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of HRAS expressing cells can enhance the compound’s efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other compounds.

Preparation Methods

The synthesis of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Comparison with Similar Compounds

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9-11(7-12-16-9)8-13-3-5-14(6-4-13)10(2)15/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYPABGQXXJVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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